molecular formula C14H19ClO4S B12576824 3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate CAS No. 192800-62-7

3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate

Katalognummer: B12576824
CAS-Nummer: 192800-62-7
Molekulargewicht: 318.8 g/mol
InChI-Schlüssel: GUKBGJNZFMPIGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-Methyl-5-phenylpentan-1-ol with 2-chloro-2-oxoethane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a sulfonic acid.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate involves its interaction with specific molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-5-phenylpentan-1-ol: A precursor in the synthesis of the target compound.

    2-Chloro-2-oxoethane-1-sulfonyl chloride: Another precursor used in the synthesis.

    3-Methyl-5-phenylpentyl acetate: A structurally similar compound with different functional groups.

Uniqueness

3-Methyl-5-phenylpentyl 2-chloro-2-oxoethane-1-sulfonate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both a chloro and a sulfonate group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

192800-62-7

Molekularformel

C14H19ClO4S

Molekulargewicht

318.8 g/mol

IUPAC-Name

(3-methyl-5-phenylpentyl) 2-chloro-2-oxoethanesulfonate

InChI

InChI=1S/C14H19ClO4S/c1-12(7-8-13-5-3-2-4-6-13)9-10-19-20(17,18)11-14(15)16/h2-6,12H,7-11H2,1H3

InChI-Schlüssel

GUKBGJNZFMPIGO-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC1=CC=CC=C1)CCOS(=O)(=O)CC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.